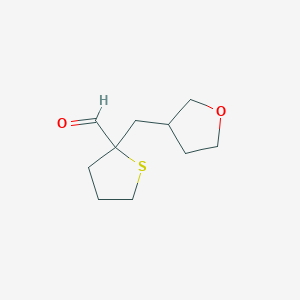

2-(Oxolan-3-ylmethyl)thiolane-2-carbaldehyde

Description

Properties

Molecular Formula |

C10H16O2S |

|---|---|

Molecular Weight |

200.30 g/mol |

IUPAC Name |

2-(oxolan-3-ylmethyl)thiolane-2-carbaldehyde |

InChI |

InChI=1S/C10H16O2S/c11-8-10(3-1-5-13-10)6-9-2-4-12-7-9/h8-9H,1-7H2 |

InChI Key |

RIQRLLARUUKIEK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(SC1)(CC2CCOC2)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(Oxolan-3-ylmethyl)thiolane-2-carbaldehyde involves several steps. One common synthetic route includes the reaction of oxolane derivatives with thiolane-2-carbaldehyde under specific conditions . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

2-(Oxolan-3-ylmethyl)thiolane-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(Oxolan-3-ylmethyl)thiolane-2-carbaldehyde has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it can be used to study enzyme interactions and metabolic pathways . In medicine, this compound may be investigated for its potential therapeutic properties . Additionally, it has industrial applications in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(Oxolan-3-ylmethyl)thiolane-2-carbaldehyde involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(Oxolan-3-ylmethyl)thiolane-2-carbaldehyde

- CAS Registry Number : 1934926-55-2

- Molecular Formula : C₁₀H₁₆O₂S

- Molecular Weight : 200.30 g/mol

- Structure : Comprises a thiolane (tetrahydrothiophene) ring substituted at the 2-position with a carbaldehyde group and an oxolan-3-ylmethyl (tetrahydrofuran-3-ylmethyl) moiety.

Key Features :

- The thiolane (5-membered sulfur-containing ring) provides nucleophilic character due to the sulfur atom.

- The oxolan-3-ylmethyl group introduces a 5-membered oxygenated ring, influencing steric and electronic properties.

- Limited data on physicochemical properties (e.g., solubility, boiling point) and hazards are available in the literature .

Comparative Analysis with Structural Analogs

Comparison with 2-(Oxan-3-yl)thiolane-2-carbaldehyde

Chemical Identity :

Structural Differences :

- Substituent Ring Size : The target compound features a 5-membered oxolan (tetrahydrofuran) ring, while the analog has a 6-membered oxan (tetrahydropyran) ring.

- Substituent Position : The target compound’s oxolan group is linked via a methylene bridge (-CH₂-), whereas the analog’s oxan group is directly attached to the thiolane ring.

Implications :

- Steric Effects : The oxan group’s larger size could introduce steric hindrance, affecting reactivity and binding interactions.

- Synthetic Accessibility : The methylene bridge in the target compound may offer flexibility in derivatization compared to the direct linkage in the analog.

Comparison with 5-[Methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde

Chemical Identity :

Structural Differences :

- Core Ring : The analog contains a thiophene (aromatic sulfur ring) instead of a thiolane (saturated sulfur ring).

- Functional Groups: The oxolan-3-yl group is linked via a methylamino (-N(CH₃)-) bridge rather than a methylene (-CH₂-) group.

Implications :

- Hydrogen Bonding: The methylamino group introduces hydrogen-bonding capability, which may influence solubility and intermolecular interactions.

Comparison with Dinotefuran (Agrochemical Analogs)

Chemical Identity :

Relevance :

- Functional Divergence: Dinotefuran’s nitro-guanidine group contrasts with the thiolane-carbaldehyde structure, highlighting divergent biological targets (e.g., insect nicotinic receptors vs. undiscovered mechanisms).

Data Table: Structural and Functional Comparison

| Compound Name | CAS Number | Core Structure | Substituent | Molecular Weight | Key Features |

|---|---|---|---|---|---|

| This compound | 1934926-55-2 | Thiolane | Oxolan-3-ylmethyl + carbaldehyde | 200.30 | Flexible methylene bridge, nucleophilic sulfur |

| 2-(Oxan-3-yl)thiolane-2-carbaldehyde | 1934560-28-7 | Thiolane | Oxan-3-yl + carbaldehyde | 200.30 | Larger oxan ring, steric hindrance |

| 5-[Methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde | 1551877-11-2 | Thiophene | Oxolan-3-ylamino + carbaldehyde | 225.31 | Aromatic thiophene, hydrogen-bonding capability |

| Dinotefuran | 165252-70-0 | Guanidine | Oxolan-3-ylmethyl + nitro group | 218.21 | Agrochemical application, nitro moiety |

Research Implications and Gaps

- Physicochemical Data: Limited availability of boiling points, solubility, and stability data hinders direct application comparisons .

- Synthetic Utility : The carbaldehyde group in all compounds offers a reactive site for further derivatization, enabling tailored applications in medicinal or materials chemistry.

Biological Activity

2-(Oxolan-3-ylmethyl)thiolane-2-carbaldehyde is a sulfur-containing organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potentials, and case studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

The compound features a thiolane ring and an aldehyde functional group, which may contribute to its reactivity and interaction with biological targets. The molecular formula is C₇H₁₂OS, with a molecular weight of approximately 144.24 g/mol.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Enzyme Modulation : It has been suggested that this compound can modulate enzyme activity, particularly in metabolic pathways involving sulfur-containing compounds .

- Protein Interactions : The aldehyde group may facilitate interactions with amino acid residues in proteins, potentially leading to inhibition or activation of specific pathways .

- Antimicrobial Activity : Preliminary studies have indicated potential antimicrobial properties against various bacterial strains, suggesting a role in inhibiting bacterial growth through disruption of cellular processes .

Antimicrobial Effects

A series of studies have evaluated the antimicrobial activity of this compound against several pathogens. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.

| Pathogen | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Pseudomonas aeruginosa | 12 |

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that this compound exhibits selective cytotoxicity towards certain cancer cell lines:

These results indicate that the compound could be a promising candidate for further development as an anticancer agent.

Case Study 1: Antimicrobial Screening

A recent screening study evaluated the antimicrobial effects of several sulfur-containing compounds, including this compound. The results showed that this compound had one of the highest zones of inhibition against Staphylococcus aureus compared to other tested compounds, indicating its potential as an antibacterial agent .

Case Study 2: Cancer Cell Line Evaluation

In a study assessing the cytotoxic effects on various cancer cell lines, researchers found that treatment with this compound resulted in a dose-dependent decrease in cell viability. Notably, it was more effective against HeLa cells than normal fibroblast cells, suggesting selectivity towards cancerous cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.